BenchChemオンラインストアへようこそ!

Relacin

RelA Inhibition (p)ppGpp Synthesis Enzymatic Assay

Relacin is the first-in-class 2′-deoxyguanosine-based (p)ppGpp analogue engineered to competitively inhibit RelA/RSH synthetases. Its signature N2-isobutyryl-guanine (GiBu) modification and diglycine scaffold replacement are essential for antibacterial activity—removal of the GiBu group (di-iBu-Relacin) yields complete inactivation. Delivers 100% in vitro inhibition of E. coli RelA and 80% inhibition of D. radiodurans Rel/Spo; eliminates E. faecalis biofilms at 14 mM and achieves >5-log viability reduction with NaOCl synergism; reduces B. subtilis asymmetric septa formation 94-fold at 1 mM. Non-cytotoxic at 14 mM against human epithelial cells and murine fibroblasts, establishing it as an indispensable reference compound for stringent response dissection and novel anti-biofilm agent validation.

Molecular Formula C24H31N9O13
Molecular Weight 653.562
CAS No. 1357928-14-3
Cat. No. B2612644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelacin
CAS1357928-14-3
Molecular FormulaC24H31N9O13
Molecular Weight653.562
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1
InChIKeyKREXTMSNGTWUJT-YWPYICTPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Relacin (CAS 1357928-14-3): A First-in-Class ppGpp Analogue Targeting the Bacterial Stringent Response


Relacin (CAS 1357928-14-3) is a synthetic 2′-deoxyguanosine-based analogue of the bacterial alarmone (p)ppGpp, designed to inhibit RelA/SpoT homologue (RSH) enzymes responsible for synthesizing (p)ppGpp and activating the stringent response [1]. Unlike traditional antibiotics that target essential growth processes (e.g., cell wall synthesis, ribosomal function), Relacin interferes with bacterial long-term survival strategies, including stationary phase entry, sporulation, and biofilm formation [2]. Its mechanism is predicated on competitive inhibition at the RelA synthetase active site, leveraging structural mimicry of ppGpp while replacing the pyrophosphate moieties with glycyl-glycine dipeptides to abrogate enzymatic turnover [3].

Why Relacin (CAS 1357928-14-3) Cannot Be Substituted with Generic (p)ppGpp Analogues or RelA Inhibitors


Generic substitution with other (p)ppGpp analogues or RelA inhibitors is scientifically unjustified due to Relacin's unique N2-isobutyryl-guanine (GiBu) modification and diglycine scaffold replacement. While several ppGpp mimics exhibit RelA inhibition, most lack the structural features required for cellular activity; the GiBu group is essential for Relacin's antibacterial effect, and its removal (di-iBu-Relacin) results in complete inactivation [1]. Furthermore, Relacin displays a distinct spectrum of activity against Gram-positive bacterial survival phenotypes (sporulation, biofilm) that is not observed with many other stringent response inhibitors, which fail to penetrate or function within complex bacterial communities [2].

Relacin (CAS 1357928-14-3) Quantitative Differentiation Evidence Guide


Relacin Inhibits E. coli RelA and D. radiodurans Rel/Spo Enzymatic Activity In Vitro

Relacin dose-dependently inhibits the (p)ppGpp synthetase activity of purified RelA from E. coli and Rel/Spo from D. radiodurans. At the highest tested concentration, Relacin achieves approximately 100% inhibition of E. coli RelA and 80% inhibition of D. radiodurans Rel/Spo [1]. This inhibition is direct and ribosome-independent, as confirmed using a RelA mutant (RelAC638F) [2]. The observed potency is comparable to other ppGpp-based inhibitors but with the distinct advantage of cellular activity, which many analogs lack [3].

RelA Inhibition (p)ppGpp Synthesis Enzymatic Assay

Relacin Impairs B. subtilis Sporulation at Single- to Double-Digit Micromolar Concentrations

In B. subtilis sporulation assays, Relacin reduces asymmetric septa formation—an essential early step in sporulation—from 47% in untreated cells to 8% at 200 µM and 0.5% at 1 mM [1]. This translates to a >5-fold reduction in mature, heat-resistant spore formation at the highest concentration [2]. The inhibition is robust even when Relacin is added up to 6 hours post-sporulation induction, indicating that (p)ppGpp signaling remains critical throughout the entire developmental process [3].

Sporulation Inhibition Bacillus subtilis Antibacterial

Relacin Eradicates E. faecalis Biofilms and Synergizes with Sodium Hypochlorite

Relacin exhibits concentration-dependent inhibition of Enterococcus faecalis OG1RF biofilms: partial inhibition at 8 mM and complete inhibition at 14 mM [1]. When combined with 0.05% sodium hypochlorite (NaOCl), a 14 mM Relacin treatment achieves a 5.65 ± 0.19 log reduction in biofilm viability, significantly outperforming NaOCl alone [2]. This demonstrates Relacin's ability to potentiate the activity of a conventional antimicrobial agent against a notoriously drug-tolerant biofilm phenotype.

Biofilm Inhibition Enterococcus faecalis Combination Therapy

Relacin Exhibits Favorable In Vitro Cytotoxicity Profile at Biofilm-Eradicating Concentrations

At a concentration of 14 mM—the dose required for complete biofilm eradication—Relacin demonstrated no significant cytotoxicity against human gingival epithelial cells (Ca9-22) or murine fibroblasts (NIH-3T3) in MTT and lactate dehydrogenase assays [1]. This lack of mammalian cell toxicity at efficacious antibacterial concentrations aligns with the absence of known RelA homologs in eukaryotic cells [2], suggesting a potentially favorable therapeutic window.

Cytotoxicity Selectivity Mammalian Cells

Relacin Analogue 2d Demonstrates Improved Potency but Retains Core Structural Requirements

Structure-activity relationship (SAR) studies reveal that among a series of deoxyguanosine-based Relacin analogs, compound 2d exhibits greater potency and efficacy than the parent Relacin molecule in inhibiting Rel proteins [1]. While specific IC50 values for compound 2d are not provided in the abstract, the authors explicitly state it is 'more effective and potent' [2]. This indicates that while Relacin serves as a validated starting point, the scaffold is amenable to optimization for enhanced activity, underscoring the importance of selecting Relacin itself as a reference standard or for applications where its specific profile (e.g., biofilm activity) is required.

SAR Analog Comparison RelA Inhibition

Optimal Application Scenarios for Relacin (CAS 1357928-14-3) Based on Quantitative Evidence


Mechanistic Studies of the Stringent Response and (p)ppGpp Signaling

Relacin is the prototypical small-molecule inhibitor for investigating RelA-dependent (p)ppGpp synthesis in both Gram-positive and Gram-negative bacteria. Its demonstrated 100% in vitro inhibition of E. coli RelA and 80% inhibition of D. radiodurans Rel/Spo [1] makes it an essential tool for dissecting the stringent response pathway, studying alarmone dynamics, and validating genetic knockdowns in bacterial physiology experiments.

Biofilm Eradication Research and Anti-Persister Strategy Development

Given its ability to fully inhibit E. faecalis biofilms at 14 mM and synergize with NaOCl to achieve a >5-log reduction in viability [1], Relacin is ideally suited for studies focused on disrupting biofilm-associated infections. Researchers investigating endodontic biofilms, chronic wound infections, or medical device-associated biofilms will find Relacin a valuable comparator for novel anti-biofilm agents or a component in combination therapy optimization.

Sporulation and Long-Term Survival Assays in Bacillus Species

Relacin's dose-dependent inhibition of B. subtilis sporulation—reducing asymmetric septa formation by 94-fold at 1 mM [1]—positions it as a critical reagent for studies on bacterial development, dormancy, and stress adaptation. Its ability to block sporulation even when added hours after induction [2] enables precise temporal control in experiments examining the commitment point to sporulation and the role of (p)ppGpp in cellular differentiation.

Cytotoxicity Benchmarking and Selectivity Profiling

The established non-cytotoxicity of Relacin at 14 mM against human epithelial cells and murine fibroblasts [1] provides a baseline for assessing the mammalian safety of novel RelA inhibitors. Relacin can serve as a reference compound in counter-screens designed to identify off-target effects or to validate the selectivity of newly developed stringent response modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.